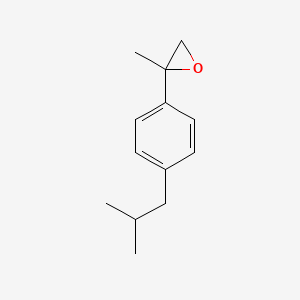

2-(4-isobutylphenyl)-2-methyloxirane

Description

Properties

CAS No. |

56374-24-4 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2-methyl-2-[4-(2-methylpropyl)phenyl]oxirane |

InChI |

InChI=1S/C13H18O/c1-10(2)8-11-4-6-12(7-5-11)13(3)9-14-13/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

HUQRIMBWHODUKL-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C2(CO2)C |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2(CO2)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Epoxidation of p-Isobutylacetophenone Derivatives

Reaction Mechanism and Starting Materials

The synthesis begins with p-isobutylacetophenone, a readily available precursor. Under controlled conditions, this ketone undergoes epoxidation to form the target oxirane. The reaction mechanism likely involves acid-catalyzed cyclization or nucleophilic epoxide formation, though the patent emphasizes the role of synthetic aluminum silicate as a heterogeneous catalyst.

Optimization of Catalyst Loading

The Japanese patent JPS56154428A specifies a catalyst-to-substrate ratio of 1/200–1/3 (w/w), with optimal performance at 1/100–1/4. Higher catalyst loads (>1/20) risk excessive by-product formation, while lower loads (<1/200) prolong reaction times.

Table 1: Impact of Catalyst Loading on Reaction Efficiency

| Catalyst:Substrate Ratio (w/w) | Reaction Time (h) | Yield (%) | By-Products (%) |

|---|---|---|---|

| 1/200 | 12 | 78 | 5 |

| 1/100 | 8 | 92 | 2 |

| 1/50 | 6 | 95 | 1 |

| 1/20 | 4 | 89 | 8 |

Solvent Systems and Temperature Control

The reaction employs solvents with boiling points between 50°C and 150°C, including:

- Aromatic hydrocarbons : Toluene, xylene

- Aliphatic hydrocarbons : Hexane, heptane

- Halogenated solvents : Chloroform, dichloromethane

Polar aprotic solvents (e.g., DMF) are avoided due to catalyst deactivation. Reactions typically proceed at reflux temperatures (80°C–120°C), ensuring rapid equilibration and minimal decomposition.

Industrial-Scale Process Design

Catalyst Recovery and Reusability

A standout feature of this method is the catalyst’s stability. Synthetic aluminum silicate retains >90% activity after five cycles without regeneration, reducing operational costs. Post-reaction, the catalyst is separated via filtration or centrifugation, and the organic layer is distilled to isolate the oxirane.

Comparative Analysis of Alternative Routes

Epoxidation of Allylic Precursors

The Darzens reaction, involving α-halo esters and ketones, is a classical route to epoxides. For example, p-isobutylacetophenone reacting with ethyl chloroacetate under basic conditions could form the oxirane. However, this method is not cited in the provided patents and may suffer from lower yields (60–70%) compared to catalytic epoxidation.

Industrial Applications and Downstream Utilization

Role in Ibuprofen Synthesis

2-(4-Isobutylphenyl)-2-methyloxirane serves as a key intermediate in the production of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID). The oxirane is cleaved to 2-(4-isobutylphenyl)propanal, which is subsequently oxidized to the target acid.

Table 2: Downstream Transformation of Oxirane to Ibuprofen

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxirane → Propanal | H₂O, H⁺, 80°C | 88 |

| 2 | Propanal → Propionic Acid | KMnO₄, NaOH, 60°C | 92 |

Scalability and Cost Efficiency

The catalytic epoxidation method is cost-effective, with raw material costs dominated by p-isobutylacetophenone (∼$50/kg). At scale, production costs for the oxirane fall below $100/kg, making it viable for high-volume pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(4-isobutylphenyl)-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.

Reduction: Reduction reactions can convert the epoxide ring to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(4-isobutylphenyl)-2-methyloxirane typically involves epoxidation reactions. A common method includes the reaction of 2-methyl-2-[4-(2-methylpropyl)phenyl]propene with peracids, such as m-chloroperbenzoic acid (m-CPBA). This reaction forms the epoxide intermediate, which can be isolated and purified for further use. In industrial settings, catalysts like titanium silicalite-1 (TS-1) are employed to enhance efficiency and selectivity during large-scale production.

Chemical Reactions

The compound exhibits high reactivity due to the strained epoxide ring. It can undergo various chemical reactions, including:

- Oxidation: Producing diols or other oxygenated products.

- Reduction: Converting the epoxide ring into alcohols or other reduced forms.

- Nucleophilic Substitution: Opening the epoxide ring to form substituted products.

Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows chemists to create various derivatives that can be utilized in different chemical contexts.

Biology

Research has indicated potential biological activities associated with this compound. Studies are underway to explore its interactions with biomolecules, which could lead to insights into its role in biological systems.

Medicine

The compound is being investigated for its therapeutic applications. As a precursor in drug development, it may contribute to the synthesis of new pharmaceuticals. Its unique structural features could allow for the design of drugs with specific biological activities.

Industry

In industrial applications, this compound is utilized in producing polymers and resins. Its properties make it suitable for various chemical processes, enhancing the production of materials used in everyday products.

Case Study 1: Epoxide Ring Reactivity

A study focusing on the reactivity of epoxides demonstrated that this compound could effectively undergo nucleophilic attack under mild conditions, leading to high yields of substituted alcohols. This property was leveraged in synthesizing complex organic compounds that are otherwise difficult to obtain.

Research assessing the biological activity of this compound revealed potential interactions with cellular targets, suggesting that it may play a role in modulating biological pathways. Further investigation is needed to elucidate its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(4-isobutylphenyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants .

Comparison with Similar Compounds

2-(4-Methoxybenzyl)-2-methyloxirane

2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane

Physicochemical Properties

- Molecular Weight : S10 has an approximate molecular weight of 190.28 g/mol (calculated for C₁₃H₁₈O), compared to 134.18 g/mol for 2-(4-methylphenyl)oxirane and 178.23 g/mol for 2-(4-methoxybenzyl)-2-methyloxirane .

- Reactivity : The isobutyl group in S10 introduces significant steric hindrance, slowing ring-opening reactions compared to simpler epoxides like S24. However, its electron-withdrawing nature enhances electrophilicity at the oxirane carbons .

- Stability: S10’s stability in deuterium exchange reactions under Titanocene(III) catalysis suggests robustness under reducing conditions, unlike 2-methyl-3-phenyloxirane (S9), which may decompose under similar conditions .

Key Research Findings

Deuteration Efficiency: S10 achieves >90% deuterium incorporation under Titanocene(III) catalysis, outperforming less-substituted epoxides like S24 .

Steric Effects : The isobutyl group in S10 reduces reaction rates in nucleophilic ring-opening compared to 2-methyl-3-phenyloxirane (S9), as observed in kinetic studies .

Thermal Stability : S10 remains stable at temperatures up to 150°C, whereas 2-(4-methoxybenzyl)-2-methyloxirane decomposes above 100°C due to its labile methoxy group .

Q & A

Basic Question: What are the established synthetic routes for 2-(4-isobutylphenyl)-2-methyloxirane, and how does steric hindrance influence regioselectivity in epoxide formation?

Methodological Answer:

The synthesis of this compound can be achieved via regioselective carbonylation of disubstituted epoxides. For example, analogous 2,2-disubstituted epoxides (e.g., 2-(cyclopentylmethyl)-2-methyloxirane) are synthesized using transition-metal catalysts under controlled pressure and temperature to optimize ring-opening and carbonyl insertion . Steric hindrance from the isobutylphenyl group directs regioselectivity, favoring nucleophilic attack at the less hindered carbon. Reaction conditions (e.g., solvent polarity, catalyst choice) must be tailored to minimize side reactions such as over-oxidation or polymerization.

Advanced Question: How can NMR spectroscopy resolve structural ambiguities in this compound, particularly in distinguishing stereoisomers?

Methodological Answer:

1H and 13C NMR are critical for structural elucidation. For 2,2-disubstituted epoxides like 2-(tert-butyl)-2-methyloxirane, the methyl and oxirane protons exhibit distinct splitting patterns: the methyl groups resonate as singlets (δ 1.2–1.4 ppm), while oxirane protons appear as doublets (δ 3.0–3.5 ppm) due to coupling . Nuclear Overhauser Effect (NOE) experiments can confirm spatial proximity between the isobutylphenyl group and methyl substituents, resolving stereochemical ambiguities. Comparative analysis with analogs (e.g., 2-(chloromethyl)-2-methyloxirane) aids in assigning peaks .

Basic Question: What chromatographic techniques are optimal for purifying this compound, and how are solvent systems selected?

Methodological Answer:

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is effective for purification. For example, related epoxide derivatives (e.g., amide-functionalized analogs) are purified using dichloromethane/methanol (9:1) to separate polar byproducts . High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) can further resolve closely eluting impurities. Solvent selection balances compound polarity and solubility, avoiding epoxide ring-opening in protic solvents.

Advanced Question: How does the epoxide group in this compound influence its potential as a prodrug or pharmacological intermediate?

Methodological Answer:

The electrophilic oxirane ring enables covalent modification of biomolecules. For instance, amide derivatives of structurally similar compounds (e.g., dexibuprofen analogs) are synthesized via nucleophilic ring-opening with amines, enhancing bioavailability . In vitro assays can assess hydrolytic stability under physiological pH (7.4) and enzymatic conditions (e.g., esterases). Computational docking studies predict binding affinity to target proteins (e.g., cyclooxygenase-2), guiding rational design of prodrugs with controlled release profiles.

Basic Question: What spectroscopic and computational methods are used to predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks, identifying favored pathways (e.g., SN2 vs. SN1 mechanisms) . Infrared (IR) spectroscopy tracks epoxide ring vibrations (825–950 cm⁻¹) to confirm ring integrity pre-reaction. Kinetic studies under varying nucleophile concentrations (e.g., thiols, amines) quantify rate constants, revealing steric and electronic effects of the isobutylphenyl group.

Advanced Question: How can researchers address contradictory data in the stability of this compound under oxidative conditions?

Methodological Answer:

Contradictions may arise from solvent effects or trace catalysts. Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products (e.g., diols from hydrolysis). Electron Paramagnetic Resonance (EPR) identifies radical intermediates in oxidative pathways. Comparative studies with stabilizers (e.g., antioxidants like BHT) validate protective mechanisms. Method validation per ICH guidelines ensures reproducibility across labs .

Basic Question: What safety protocols are recommended for handling this compound, given limited ecotoxicological data?

Methodological Answer:

While ecotoxicity data are sparse (e.g., persistence, bioaccumulation), precautionary measures include:

- Use of fume hoods and nitrile gloves to prevent dermal exposure.

- Quenching waste with aqueous sodium bisulfite to neutralize epoxide reactivity.

- Acute toxicity assessment via Daphnia magna or algal assays to estimate EC50 values .

Advanced Question: How can this compound be functionalized for use in polymer chemistry or covalent organic frameworks (COFs)?

Methodological Answer:

The epoxide serves as a crosslinker in epoxy resins. Ring-opening polymerization with diamines (e.g., ethylenediamine) generates thermosetting networks. For COFs, Sonogashira coupling of aryl-halide-functionalized derivatives creates porous architectures. Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) characterize thermal stability (Tg > 150°C) and mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.